N-Ethylacetamide basic chemical and physical properties
N-Ethylacetamide basic chemical and physical properties
An In-depth Technical Guide on the Core Chemical and Physical Properties of N-Ethylacetamide
Introduction
N-Ethylacetamide (IUPAC name: N-ethylethanamide) is a member of the acetamide class of organic compounds, characterized by an ethyl group attached to the nitrogen atom of an acetamide molecule.[1] It is a valuable organic intermediate and solvent used in various applications, including organic synthesis, and as a model for studying the properties of polyamides like nylon.[1][2] This document provides a comprehensive overview of its fundamental chemical and physical properties, synthesis methodologies, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The core physicochemical properties of N-Ethylacetamide are summarized below. These values are critical for understanding its behavior in various experimental and industrial settings.
Table 1: Core Physicochemical Properties of N-Ethylacetamide
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉NO | [1][3][4] |
| Molecular Weight | 87.12 g/mol | [1][3][4][5] |
| CAS Number | 625-50-3 | [1][3][4][6] |
| Appearance | Colorless liquid or low-melting-point solid | [2][3][7] |
| Melting Point | -32 °C | [1][4][8][9] |
| Boiling Point | 205-209 °C at 760 mmHg 90-92 °C at 8 mmHg | [10][11] [1][3][4][8] |
| Density | 0.924 g/mL at 25 °C | [3][4][8][9] |
| Refractive Index (n²⁰/D) | 1.433 | [3][4][8][9] |
| Water Solubility | Fully miscible | [4][9][12][13] |
| LogP (Octanol-Water Partition Coefficient) | -0.1 to -0.52 (estimated) | [4][5][10] |
| pKa (Strongest Acidic) | 16.46 - 16.62 (predicted) | [4][10] |
| Vapor Pressure | 0.256 mmHg at 25 °C | [9][12] |
| Flash Point | 106.67 °C (224 °F) | [4][8][9][14] |
| SMILES String | CCNC(C)=O | [3][15] |
| InChI Key | PMDCZENCAXMSOU-UHFFFAOYSA-N | [3][15] |
Visualization of Molecular Interactions and Synthesis
The physical properties of N-Ethylacetamide, such as its high boiling point and water solubility, are heavily influenced by its ability to form hydrogen bonds. Its synthesis is commonly achieved through nucleophilic acyl substitution.
Caption: Intermolecular hydrogen bonding between two N-Ethylacetamide molecules.
Caption: Reaction workflow for the synthesis of N-Ethylacetamide.
Experimental Protocols
Synthesis of N-Ethylacetamide via Acylation of Ethylamine
This is a standard and widely used laboratory method for preparing N-Ethylacetamide.[16] The reaction involves the nucleophilic attack of ethylamine on the carbonyl carbon of an acylating agent like acetyl chloride or acetic anhydride.[2][16]
Materials and Reagents:
-
Ethylamine (CH₃CH₂NH₂)
-
Acetyl chloride (CH₃COCl) or Acetic anhydride ((CH₃CO)₂O)
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane)
-
Base (e.g., triethylamine or pyridine, optional to neutralize HCl byproduct)[2]
-
Aqueous sodium bicarbonate (for workup)
-
Anhydrous magnesium sulfate (for drying)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, and distillation apparatus.
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylamine in an appropriate volume of anhydrous diethyl ether.[2]
-
Cooling: Cool the solution to 0-5 °C using an ice bath. This is crucial as the reaction is highly exothermic.[16]
-
Acylation: Slowly add acetyl chloride (or acetic anhydride) dropwise from the dropping funnel to the cooled ethylamine solution while stirring vigorously. Maintain the temperature below 10 °C throughout the addition.[2]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours to ensure the reaction goes to completion.[2]
-
Workup:
-
Carefully neutralize the excess acid and the HCl byproduct by slowly adding aqueous sodium bicarbonate solution until effervescence ceases.[2]
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or diethyl ether.
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate.[2]
-
-
Purification:
General Protocol for Physical Property Determination
a) Melting and Boiling Point Determination:
-
Melting Point: The melting point of N-Ethylacetamide, which is below room temperature (-32 °C), is typically determined using a low-temperature thermometer or a cryostat. The sample is cooled until it solidifies, and then slowly warmed. The temperature at which the solid completely transitions to a liquid is recorded as the melting point.
-
Boiling Point: The boiling point is determined using a distillation apparatus. The liquid is heated, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure (and at which the vapor and liquid phases are in equilibrium) is recorded. For substances like N-Ethylacetamide that have high boiling points at atmospheric pressure, vacuum distillation is often employed to prevent decomposition, and the boiling point is reported at a specific reduced pressure (e.g., 8 mmHg).[4]
b) Solubility Determination:
-
Qualitative solubility ("fully miscible") is determined by adding a small amount of N-Ethylacetamide to water at a specific temperature (e.g., 25 °C) and observing if it forms a single homogeneous phase.[4]
-
Quantitative kinetic solubility can be measured by preparing a supersaturated solution of the compound in a buffer (e.g., phosphate-buffered saline at pH 7.4), allowing it to equilibrate, and then measuring the concentration of the dissolved compound in the filtered supernatant, often using techniques like HPLC or UV-Vis spectroscopy.[17]
c) Refractive Index Measurement:
-
The refractive index is measured using a refractometer (e.g., an Abbé refractometer). A few drops of the liquid sample are placed on the prism, and the instrument measures the extent to which light is bent (refracted) as it passes through the sample. The measurement is typically performed at a standard temperature (20 °C) using the sodium D-line (589 nm).[8]
References
- 1. N-Ethylacetamide CAS#: 625-50-3 [m.chemicalbook.com]
- 2. China N-Ethylacetamide Manufacturers, Suppliers, Factory - N-Ethylacetamide Price - Frandcom [fcchemicals.com]
- 3. N-エチルアセトアミド 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 625-50-3 CAS MSDS (N-Ethylacetamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Ethylacetamide | C4H9NO | CID 12253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. SupraBank - Molecules - N-ethylacetamide [suprabank.org]
- 7. labproinc.com [labproinc.com]
- 8. Page loading... [guidechem.com]
- 9. chembk.com [chembk.com]
- 10. hmdb.ca [hmdb.ca]
- 11. Acetamide, N-ethyl- [webbook.nist.gov]
- 12. chembk.com [chembk.com]
- 13. N-Ethylacetamide | 625-50-3 [chemicalbook.com]
- 14. N-ethyl acetamide, 625-50-3 [thegoodscentscompany.com]
- 15. N-Ethylacetamide 99 625-50-3 [sigmaaldrich.com]
- 16. N-Ethylacetamide | 625-50-3 | Benchchem [benchchem.com]
- 17. pnas.org [pnas.org]
